Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride
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Overview
Description
Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride is a complex organic compound that belongs to the class of pyridinium salts These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new pyridinium salts with different anions .
Scientific Research Applications
Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as ionic liquids and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can form electrostatic interactions and hydrogen bonds with biological molecules, affecting their function. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium chloride
- Imatinib (Gleevec) : A therapeutic agent used to treat leukemia .
Uniqueness
Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride is unique due to its specific structure, which combines a pyridinium ion with a benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3.ClH/c1-26-21(25)18-8-5-9-19(14-18)22-20(24)17-10-12-23(13-11-17)15-16-6-3-2-4-7-16;/h2-14H,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXSYMLSWFQTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=[N+](C=C2)CC3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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